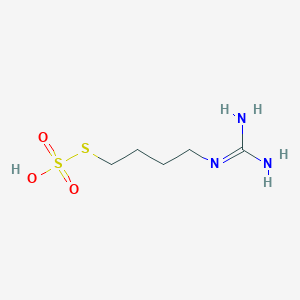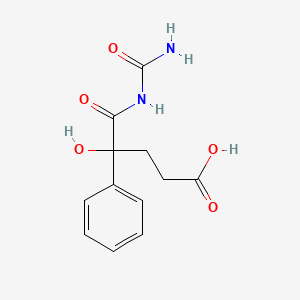![molecular formula C16H26O14S2 B14707342 [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate CAS No. 20706-74-5](/img/structure/B14707342.png)
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is an organic compound with a complex structure It is characterized by multiple acetoxy and methylsulfonyloxy groups attached to a hexyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate typically involves multiple steps. One common method includes the acetylation of a hexyl compound followed by the introduction of methylsulfonyloxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The methylsulfonyloxy groups are introduced using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: The acetoxy and methylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for various organic synthesis reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to impart specific properties to the final products, such as improved stability or reactivity.
Wirkmechanismus
The mechanism by which [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate exerts its effects involves its interaction with molecular targets. The acetoxy and methylsulfonyloxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate: This compound has a similar hexyl backbone but with different substituents, making it useful for comparison in terms of reactivity and applications.
Hexyl acetate: A simpler ester with fewer functional groups, often used as a solvent or flavoring agent.
Uniqueness
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is unique due to its multiple functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
20706-74-5 |
|---|---|
Molekularformel |
C16H26O14S2 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
[2,5,6-triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)25-7-13(27-11(3)19)15(29-31(5,21)22)16(30-32(6,23)24)14(28-12(4)20)8-26-10(2)18/h13-16H,7-8H2,1-6H3 |
InChI-Schlüssel |
JAOGUCZLEWCFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OS(=O)(=O)C)OS(=O)(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



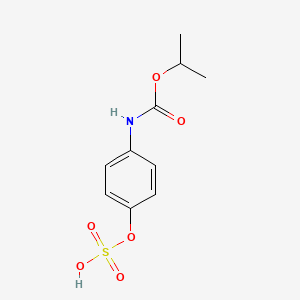
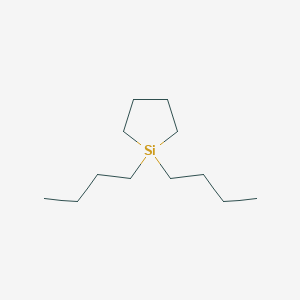

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)


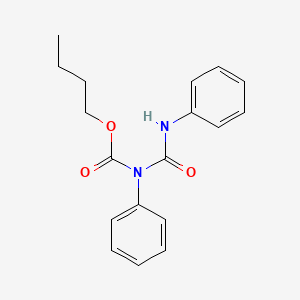
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
